molecular formula C6H10N2O B1254241 3,8-Diazabicyclo[3.2.1]octan-2-one CAS No. 22315-17-9

3,8-Diazabicyclo[3.2.1]octan-2-one

Cat. No.: B1254241
CAS No.: 22315-17-9
M. Wt: 126.16 g/mol
InChI Key: GTHHTBKYROANEX-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen Heterocycles in Contemporary Chemical Synthesis

Bridged nitrogen heterocycles are a class of organic compounds that hold a privileged position in synthetic and medicinal chemistry. researchgate.netrsc.org Their rigid, three-dimensional structures are of great interest because they can accurately mimic the conformations of peptides and other biologically important molecules. nih.govnih.gov This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, a desirable trait in drug design. nih.gov

The incorporation of a bridgehead nitrogen atom, where two rings are joined at the nitrogen, is a common feature in numerous natural products, many of which exhibit significant biological activities. rsc.org Synthetically, these structures provide access to a vast chemical space with diverse and complex architectures. acs.org The development of transition metal-catalyzed C-H bond activation has further streamlined the synthesis of these molecules in an atom-economical fashion. researchgate.netrsc.org Consequently, bridged nitrogen heterocycles are fundamental scaffolds for creating new therapeutic agents and functional materials. researchgate.net

Historical Development and Evolution of Synthetic Approaches to Diazabicyclic Systems

The synthesis of diazabicyclic systems has evolved considerably over the years, with chemists developing increasingly sophisticated methods to construct these complex frameworks. Early approaches often involved multi-step sequences that were lengthy and sometimes low-yielding. sci-hub.se For instance, the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane has been achieved through seven or eight-step procedures starting from diethyl meso-2,5-dibromoadipoate. sci-hub.se

Foundational Principles of Bicyclic Lactam Chemistry

Lactams, or cyclic amides, are a cornerstone of heterocyclic chemistry, with the β-lactam ring being a famous component of penicillin antibiotics. wikipedia.orgnih.gov Bicyclic lactams, such as 3,8-diazabicyclo[3.2.1]octan-2-one, possess unique chemical properties stemming from their strained ring systems. nih.gov

The reactivity of a lactam is heavily influenced by the geometry of its amide bond. In a standard, planar amide, resonance between the nitrogen lone pair and the carbonyl group imparts stability and partial double-bond character to the C-N bond. However, in a bicyclic system, the ring structure can force the amide bond to twist and become non-planar. nih.gov This distortion reduces the resonance stabilization, making the carbonyl carbon more electrophilic and the lactam more susceptible to hydrolysis and other nucleophilic attacks. wikipedia.orgnih.gov

The degree of this distortion can be quantified by parameters such as the twist angle (τ) and the pyramidalization at the nitrogen (χN) and carbon (χC) atoms. nih.gov As the amide bond becomes more twisted, the N–C(O) bond length increases, and the C=O bond shortens slightly, reflecting a greater contribution from the amino ketone resonance form. nih.gov Spectroscopic techniques are sensitive to these changes; for instance, distorted amides show increased C=O stretching frequencies in infrared (IR) spectroscopy and more downfield shifts for the carbonyl carbon in 13C NMR spectra. nih.gov The synthesis of these strained lactams often requires strategies where the amide bond is pre-formed in the precursor, as direct condensation reactions can be challenging under conditions that would favor the strained product. nih.gov

Current Research Landscape and Academic Relevance of this compound

The this compound scaffold is a subject of ongoing research due to its utility as a constrained peptide mimetic. nih.govacs.org Peptidomimetics are molecules that imitate the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid framework of this compound allows for the precise positioning of functional groups, making it an excellent template for designing enzyme inhibitors and receptor ligands.

A significant area of application has been in the development of farnesyltransferase inhibitors. nih.govacs.org Farnesyltransferase is an enzyme implicated in cancer, and inhibiting its function is a key therapeutic strategy. Researchers have synthesized derivatives of this compound to create conformationally restricted inhibitors, which have been instrumental in understanding the enzyme-bound conformation of more flexible drug candidates. nih.govacs.org

Furthermore, derivatives of the parent 3,8-diazabicyclo[3.2.1]octane system have been explored for their analgesic properties, acting as analogues of the natural analgesic epibatidine (B1211577). researchgate.netnih.gov These studies have led to the discovery of potent compounds with high affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov The synthesis of chiral versions of these bicyclic systems, often starting from natural products like pyroglutamic acid or proline, has also been a focus, allowing for the preparation of enantiomerically pure compounds for pharmacological evaluation. researchgate.netchemicalbook.com

The continued interest in this compound and its derivatives highlights its importance as a versatile scaffold in medicinal chemistry and advanced organic synthesis.

Interactive Data Table: Research Findings on 3,8-Diazabicyclo[3.2.1]octane Derivatives

Compound/DerivativeStarting MaterialKey Synthetic StepApplication/Significance
This compoundPiperazinone derivativesTransannular enolate alkylationConstrained peptide mimetic, farnesyltransferase inhibitor. nih.govacs.org
(+)-(1S, 5R)-3,8-Diazabicyclo[3.2.1]octan-2-oneL-PyroglutamateStereoselective catalytic hydrogenation of a nitroenamineChiral synthesis of diazabicyclic lactams. researchgate.net
8-Methyl-3,8-diazabicyclo[3.2.1]octaneDiethyl meso-2,5-dibromoadipoateImproved four-step procedureImportant starting material for analgesic compounds. sci-hub.se
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane3,8-Diazabicyclo[3.2.1]octaneSubstitution at the 3-positionPotent analgesic, analogue of epibatidine. nih.gov
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylateN-Benzyl-2,5-dicarbethoxypyrrolidineMesylation of diol and cyclization with benzylamineVersatile scaffold for further derivatization. researchgate.netsigmaaldrich.com

Properties

IUPAC Name

3,8-diazabicyclo[3.2.1]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-5-2-1-4(8-5)3-7-6/h4-5,8H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHTBKYROANEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 3,8 Diazabicyclo 3.2.1 Octan 2 One

Fundamental Reactivity Patterns of the Lactam Functionality

The reactivity of 3,8-diazabicyclo[3.2.1]octan-2-one is largely dictated by the embedded lactam (cyclic amide) functionality. The carbonyl group and the adjacent nitrogen atoms are the primary sites for chemical transformations.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the lactam in the this compound system can be completely reduced to a methylene (B1212753) group, thereby converting the lactam to the corresponding cyclic diamine. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most commonly employed reagent. masterorganicchemistry.com Cyclic amides, or lactams, are readily reduced by LiAlH₄ to yield cyclic amines. masterorganicchemistry.comjove.com

The mechanism involves the nucleophilic addition of a hydride ion from the aluminohydride complex to the electrophilic carbonyl carbon. This is followed by the elimination of an oxygen-aluminum species to form an iminium ion intermediate. A second hydride addition to the iminium ion then furnishes the final amine product. While amides are generally less reactive than esters, strong reducing agents like LiAlH₄ are effective for this transformation. masterorganicchemistry.commasterorganicchemistry.com

In related bicyclic systems, such as 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, LiAlH₄ has been used to reduce the imide carbonyls to the corresponding amines. researchgate.net The reduction of such bicyclic lactams provides access to the core 3,8-diazabicyclo[3.2.1]octane skeleton, which is a crucial intermediate for a variety of medicinal compounds. researchgate.net

Table 1: Representative Reduction Reactions in Bicyclic Systems

Starting MaterialReagentProductReference
Generic LactamLithium Aluminum Hydride (LiAlH₄)Cyclic Amine masterorganicchemistry.comjove.com
Bicyclic Lactam (e.g., Indolizidine alkaloid precursor)Lithium Aluminum Hydride (LiAlH₄)Tricyclic Aminoketone (via aminol) researchgate.net

Nucleophilic Additions and Substitutions

Derivatives of 3,8-diazabicyclo[3.2.1]octane are often synthesized via nucleophilic substitution reactions. nih.gov For instance, the nitrogen atoms can be functionalized with various substituents. The synthesis of analogs often involves reactions where the nitrogen atoms are targeted by electrophiles. In the context of related bicyclic β-lactamase inhibitor precursors, nucleophilic substitution reactions at other positions, such as replacing a benzyloxy group, are utilized to create diverse derivatives.

The synthesis of substituted 3,8-diazabicyclo[3.2.1]octanes often involves the cyclization of precursors where one of the key steps is a nucleophilic attack. For instance, the synthesis of the core has been achieved through the cyclization of a mesylated diol with an amine, where the amine acts as the nucleophile. researchgate.net Moreover, a new synthesis of the this compound framework itself has been described via transannular enolate alkylation of piperazinone derivatives, highlighting the utility of intramolecular nucleophilic reactions. nih.gov

Skeletal Rearrangements within the Diazabicyclic Core

The 3,8-diazabicyclo[3.2.1]octane skeleton is not static and can undergo fascinating skeletal rearrangements, leading to the formation of other isomeric bicyclic or more complex tricyclic systems.

Wagner-Meerwein Type Rearrangements and Their Driving Forces

One of the most significant transformations of the 3,8-diazabicyclo[3.2.1]octane system is the Wagner-Meerwein rearrangement. nih.gov This type of reaction is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. wikipedia.orglscollege.ac.in The primary driving force for this rearrangement is the formation of a more stable carbocation intermediate. numberanalytics.comlibretexts.org

In the context of the 3,8-diazabicyclo[3.2.1]octane framework, this rearrangement is often triggered under acidic conditions. For example, treatment with trifluoroacetic acid (TFA) can lead to the protonation of the enamide within the bicyclic structure. This generates a carbocation that subsequently undergoes a 1,2-alkyl shift, resulting in a skeletal reorganization. nih.gov

Interconversion Dynamics Between 3,8-Diazabicyclo[3.2.1]octanes and 2,5-Diazabicyclo[2.2.2]octanes

A key manifestation of the Wagner-Meerwein rearrangement in this system is the interconversion between the 3,8-diazabicyclo[3.2.1]octane and the 2,5-diazabicyclo[2.2.2]octane skeletons. acs.org It has been demonstrated that the [2.2.2] isomers can be formed from the [3.2.1] compounds through this rearrangement. nih.gov

This transformation is particularly observed in the reaction of 3-oxidopyraziniums with acrylate (B77674) derivatives. While the initial product is often the 3,8-diazabicyclo[3.2.1]octane resulting from a 1,3-dipolar cycloaddition, traces of the 2,5-diazabicyclo[2.2.2]octane are also sometimes isolated. nih.govacs.org The conversion of the [3.2.1] adduct to the [2.2.2] system can be facilitated by acidic conditions, and there is evidence to suggest that this rearrangement may be reversible. nih.govacs.org

Table 2: Rearrangement of Diazabicyclo[3.2.1]octane Derivatives

Starting SystemConditionsProduct SystemKey TransformationReference
3,8-Diazabicyclo[3.2.1]octaneAcidic (e.g., TFA)2,5-Diazabicyclo[2.2.2]octaneWagner-Meerwein Rearrangement nih.gov
Initial [3+2] cycloadductReaction conditionsFormal [4+2] cycloadduct ([2.2.2] core)Skeletal Rearrangement acs.org

Formation Mechanisms of Complex Tricyclic Systems (e.g., Lactone-Lactams)

The skeletal rearrangement of the 3,8-diazabicyclo[3.2.1]octane core is a crucial step in the formation of more complex, fused ring systems. A notable example is the synthesis of novel tricyclic fused lactone-lactams. nih.govacs.org

The formation of these tricyclic structures is a domino process that involves a sequence of three consecutive reactions:

1,3-Dipolar Cycloaddition: The process is initiated by a 1,3-dipolar cycloaddition reaction, for instance, between a 3-oxidopyrazinium and an acrylic acid derivative, to form the initial 3,8-diazabicyclo[3.2.1]octane cycloadduct. acs.org

Skeletal Rearrangement: The newly formed [3.2.1] adduct then undergoes a Wagner-Meerwein type skeletal rearrangement to yield the isomeric 2,5-diazabicyclo[2.2.2]octane structure. nih.govacs.org

Lactonization: The final step is an intramolecular S_N2 reaction. This is promoted by a halide anion, leading to the nucleophilic attack of the newly formed carboxylate anion on an iminium carbon. This attack results in the formation of the lactone ring, completing the tricyclic lactone-lactam system. acs.org

This elegant cascade of reactions demonstrates how the inherent reactivity of the 3,8-diazabicyclo[3.2.1]octane system can be harnessed to build molecular complexity in a controlled manner.

Mechanistic Studies of Cycloaddition Reactions

The synthesis of the 3,8-diazabicyclo[3.2.1]octane framework is often achieved through cycloaddition reactions. Understanding the underlying mechanisms of these transformations is crucial for controlling the reaction outcome and for the rational design of synthetic routes to functionalized derivatives.

Differentiation Between 1,3-Dipolar Addition and Aza-Diels-Alder Pathways

The formation of the 3,8-diazabicyclo[3.2.1]octane system from precursors like 3-oxidopyraziniums and various dipolarophiles can, in principle, proceed through two distinct mechanistic pathways: a [3+2] 1,3-dipolar cycloaddition or a [4+2] aza-Diels-Alder cycloaddition followed by a rearrangement.

Theoretical assessments, specifically using Density Functional Theory (DFT), have been instrumental in distinguishing between these possibilities. nih.govacs.org Studies on the reaction of 3-oxidopyraziniums with dipolarophiles like methyl acrylate have shown that the 1,3-dipolar cycloaddition pathway is the direct route to the 3,8-diazabicyclo[3.2.1]octane core. nih.govacs.org This pathway involves the azomethine ylide character of the 3-oxidopyrazinium, which reacts across its C-2 and C-6 positions with the alkene. nih.gov

Conversely, the aza-Diels-Alder pathway would initially form a 2,5-diazabicyclo[2.2.2]octane intermediate, which would then need to rearrange to the thermodynamically more stable 3,8-diazabicyclo[3.2.1]octane skeleton. nih.govacs.org While this rearrangement is possible, computational studies suggest that the direct 1,3-dipolar cycloaddition is the kinetically and thermodynamically favored pathway for the formation of the primary 3,8-diazabicyclo[3.2.1]octane product. nih.govacs.org Experimental evidence supports this, as the 3,8-diazabicyclo[3.2.1]octane is often the major or exclusive product isolated under standard reaction conditions. nih.govsemanticscholar.org

However, it has been demonstrated that under certain conditions, such as treatment with a strong acid like 10% TFA in CH2Cl2, a 3,8-diazabicyclo[3.2.1]octane can be converted to a 2,5-diazabicyclo[2.2.2]octane derivative. acs.org This transformation proceeds through a Wagner-Meerwein type rearrangement, highlighting the potential for interconversion between the two bicyclic systems. acs.org

The reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with various acrylates typically yields the 3,8-diazabicyclo[3.2.1]octane as the major product, with only trace amounts of the 2,5-diazabicyclo[2.2.2]octane being formed. nih.gov This further supports the dominance of the 1,3-dipolar cycloaddition pathway.

Reactant 1Reactant 2Predominant PathwayProductReference
3-OxidopyraziniumMethyl Acrylate1,3-Dipolar CycloadditionThis compound derivative nih.govacs.org
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl Acrylate1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octane derivative nih.gov
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumtert-Butyl Acrylate1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octane derivative nih.gov
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl Crotonate1,3-Dipolar Cycloaddition3,8-Diazabicyclo[3.2.1]octane derivative nih.govacs.org

Transition State Analysis in Bicyclic Formation

Computational chemistry has proven to be a powerful tool for elucidating the intricate details of the transition states involved in the formation of the 3,8-diazabicyclo[3.2.1]octane ring system. sciforum.net DFT calculations have been employed to model the transition states for both the 1,3-dipolar cycloaddition and the potential aza-Diels-Alder pathways. nih.govacs.org

These studies have revealed that the transition state for the 1,3-dipolar cycloaddition is generally lower in energy than that for the aza-Diels-Alder pathway, providing a quantitative basis for the observed preference for the former. nih.gov The geometry of the transition state also dictates the stereochemical outcome of the reaction, explaining the observed endo or exo selectivity.

For instance, in the reaction of 3-oxidopyraziniums with methyl acrylate, both endo and exo cycloadducts can be formed. sciforum.net The relative energies of the corresponding transition states, influenced by steric and electronic factors, determine the diastereomeric ratio of the products. sciforum.net Factors such as the substituents on both the 1,3-dipole and the dipolarophile can significantly impact the energy landscape of the reaction and thus the geometry of the favored transition state.

Influence of Substituents and Conformational Factors on Reactivity and Selectivity

The reactivity of the 3,8-diazabicyclo[3.2.1]octane core and the selectivity of its formation are profoundly influenced by the nature and position of substituents on the bicyclic framework, as well as by conformational constraints.

The introduction of substituents on the 3-oxidopyrazinium precursor can have a significant impact on the course of the cycloaddition reaction. For example, the presence of bulky substituents at positions that will become the ring-junction atoms of the bicyclic product can hinder the "normal" 1,3-dipolar cycloaddition pathway. semanticscholar.org In some cases, this can lead to the formation of rearranged products instead of the expected this compound. semanticscholar.org For instance, the reaction of a highly hindered 5,6-diethyl-1,2-dimethyl-3-oxidopyrazinium with methyl acrylate resulted in a rearranged 4,7-dioxo-3,6-diazabicyclo[3.2.1]octane, demonstrating that extensive rearrangement of the initial cycloadduct can occur. semanticscholar.org

Similarly, the substituents on the dipolarophile play a crucial role. The reaction of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate proceeds to give the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives in good yields. nih.gov However, the use of a more sterically demanding dipolarophile like methyl 2-phenylacrylate can favor the formation of the competing 2,5-diazabicyclo[2.2.2]octane product. nih.gov

The conformational rigidity of the bicyclic system is another key factor. The inherent strain and fixed spatial arrangement of the 3,8-diazabicyclo[3.2.1]octane skeleton can influence the reactivity of functional groups attached to it. This conformational constraint can be exploited in the design of peptidomimetics and other biologically active molecules, where a specific three-dimensional orientation of substituents is required for activity. nih.gov For example, the piperazine (B1678402) ring within the bicyclic system typically adopts a chair conformation, and the orientation of substituents (axial vs. equatorial) can significantly affect their chemical environment and reactivity. clockss.org

Furthermore, the conformational flexibility of related systems can highlight the importance of the rigid [3.2.1] scaffold. For instance, attempts to perform a radical-mediated ring expansion on a more flexible 3-azidopyrrolidine (B14084947) system did not yield the desired bicyclic product, indicating that the rigid [2.2.1]azabicyclic skeleton of the starting material is crucial for the success of this particular transformation. us.es

The following table summarizes the effect of various substituents on the outcome of reactions involving the 3,8-diazabicyclo[3.2.1]octane system.

Precursor/ReactantSubstituent(s)Observed EffectProduct TypeReference
3-OxidopyraziniumBulky groups at C5 and C6Hindrance to cycloaddition, leading to rearrangementRearranged bicyclic products semanticscholar.org
DipolarophilePhenyl group at C2 of acrylateFavors formation of [2.2.2] isomer2,5-Diazabicyclo[2.2.2]octane derivative nih.gov
3,8-Diazabicyclo[3.2.1]octaneAralkenyl at N-3, Acyl at N-8Influences biological activity (µ-opioid receptor affinity)Functionalized 3,8-diazabicyclo[3.2.1]octanes clockss.org
3-AzidoazanorbornaneRigid [2.2.1] bicyclic coreFacilitates radical-mediated ring expansion2,8-Diazabicyclo[3.2.1]oct-2-ene system us.es
3-AzidopyrrolidineFlexible pyrrolidine (B122466) ringInhibits ring expansionRadical reduction product us.es

Theoretical and Computational Investigations of 3,8 Diazabicyclo 3.2.1 Octan 2 One

Quantum Chemical Calculations for Reaction Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions that form the 3,8-diazabicyclo[3.2.1]octane framework.

The primary route to the 3,8-diazabicyclo[3.2.1]octan-2-one core involves the 1,3-dipolar cycloaddition of azomethine ylides, such as 3-oxidopyraziniums, with various dipolarophiles like acrylate (B77674) derivatives. acs.orgnih.govresearchgate.net DFT studies have been employed to investigate the feasibility of this reaction pathway. acs.orgnih.gov Calculations at the B3LYP/6-31G(d) level have confirmed that the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton is a direct result of a [3+2] cycloaddition process. acs.orgresearchgate.net

These theoretical assessments have been crucial in distinguishing the 1,3-dipolar cycloaddition mechanism from alternative pathways, such as aza-Diels–Alder type reactions that would yield 2,5-diazabicyclo[2.2.2]octane intermediates. acs.org DFT calculations have shown that the 3,8-diazabicyclo[3.2.1]octane products are formed directly and not through the rearrangement of an aza-Diels–Alder intermediate. acs.org In some cases, the initially formed 3,8-diazabicyclo[3.2.1]octane can undergo a subsequent skeletal rearrangement to the [2.2.2] isomer, a process whose mechanism has also been assessed and confirmed by DFT methods. acs.orgnih.gov

DFT studies have been used to calculate the thermodynamic and kinetic parameters for the 1,3-dipolar cycloaddition reactions leading to 3,8-diazabicyclo[3.2.1]octan-2-ones. researchgate.netsciforum.net By calculating the activation energies (ΔE‡) and reaction enthalpies (ΔH), researchers can predict the favorability of different reaction channels.

For the reaction of 3-oxidopyridinium with dipolarophiles, computational results show a lower activation barrier for the pathway leading to the exo product compared to the endo product, which aligns with experimental observations where the exo isomer is obtained in higher yield. sciforum.net For instance, the activation barriers for the formation of endo and exo cycloadducts were calculated to be 110.1 and 77.3 kJ/mol, respectively. sciforum.net

Further studies on the cycloaddition of 3-oxidopyraziniums with methyl methacrylate (B99206) have quantified how substituents affect these parameters. The introduction of a methyl group on the dipolarophile, when compared to methyl acrylate, was found to increase the activation energy but decrease the reaction enthalpy in THF. researchgate.net

Table 1: Calculated Activation Energies and Reaction Enthalpies for Cycloaddition Reactions This table is representative of the types of data generated in computational studies. Specific values depend on the exact reactants, basis sets, and computational methods used.

ReactionPathwaySolventActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
1H-pyrazinium-3-olate + Methyl Acrylate6-exoTHF12.5-25.7
1H-pyrazinium-3-olate + Methyl Acrylate7-exoTHF13.2-23.9
1H-pyrazinium-3-olate + Methyl Acrylate6-endoTHF14.1-24.8
1H-pyrazinium-3-olate + Methyl Acrylate7-endoTHF14.5-23.1
Pyrazinium-3-olate + Methyl Methacrylate6-exoTHFIncreasedDecreased

Data compiled from reference researchgate.net. Note: "Increased" and "Decreased" indicate the trend observed when comparing methyl methacrylate to methyl acrylate.

Computational studies have successfully predicted the regio- and stereoselectivity observed in the synthesis of 3,8-diazabicyclo[3.2.1]octan-2-ones. acs.orgresearchgate.net In the 1,3-dipolar cycloaddition between 3-oxidopyraziniums and methyl acrylate, two regioisomeric products (6-ester and 7-ester) and two stereoisomeric approaches (endo and exo) are possible. researchgate.net

DFT calculations have shown that the thermodynamic and kinetic preferences for these reactions decrease in the order 6-exo > 7-exo > 6-endo > 7-endo. researchgate.net This predicted preference for the exo product with the ester group at the 6-position is consistent with experimental results. acs.orgnih.gov The regioselectivity of these cycloadditions has been further interpreted using reactivity indices derived from the calculations. researchgate.net These theoretical models provide a powerful predictive tool for understanding how changes in the structure of the dipole or dipolarophile will influence the outcome of the reaction.

Conformational Analysis and Dynamics of the Bridged System

The bicyclo[3.2.1]octane core imparts significant conformational rigidity, a feature that is highly valuable in medicinal chemistry for designing selective ligands. Computational methods have been essential for exploring the conformational landscape of this scaffold.

Quantum mechanical calculations and high-field 1H NMR spectroscopy have been used to study the stable conformations of 3,8-diazabicyclo[3.2.1]octane derivatives. clockss.orgnih.gov These studies reveal that the bicyclic system is characterized by a chair conformation for the six-membered piperazine (B1678402) ring and an envelope conformation for the five-membered ring. clockss.orgscience.gov

In derivatives substituted at the N-3 position, such as 3-trans-cinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane, the substituent chain typically adopts an equatorial arrangement. clockss.org The conformational energy landscape can be mapped to identify the lowest energy structures. nih.govbiorxiv.org For many derivatives, the chair-envelope conformation is the most stable, and this specific three-dimensional arrangement is believed to be crucial for their biological activity, as seen in analogues of epibatidine (B1211577) and morphine. clockss.orgnih.gov X-ray crystal structures of various derivatives have confirmed these computationally predicted low-energy conformations. clockss.org

Table 2: Common Conformations of the 3,8-Diazabicyclo[3.2.1]octane Ring System

RingConformationKey Feature
Six-membered (Piperazine)ChairGenerally the most stable conformation. clockss.org
Five-membered (Pyrrolidine)EnvelopePuckered at C8 and flattened at N3 in some derivatives. science.gov

The 3,8-diazabicyclo[3.2.1]octane framework is noted for its structural rigidity. nih.gov This reduced conformational flexibility is a key advantage in drug design, as it pre-organizes substituents into a defined three-dimensional space, which can lead to higher binding affinity and selectivity for biological targets.

Computational studies assess this rigidity by calculating the energy barriers between different conformations. The relatively high energy required to interconvert between stable conformers confirms the system's rigidity. This constrained nature has been exploited to develop peptidomimetics, where the bicyclic core serves as a scaffold to mimic peptide turns. nih.gov The synthesis of a conformationally restricted farnesyltransferase inhibitor based on the this compound framework helped to elucidate the enzyme-bound conformation of the inhibitor, a feat made possible by the scaffold's inherent rigidity. nih.gov Theoretical calculations on various derivatives have consistently shown that they present a limited number of stable conformations, reinforcing the concept of a rigid core structure. nih.gov

Ligand-Bound Conformation Analysis via Computational Modeling

Computational modeling is a crucial tool for understanding the binding of 3,8-diazabicyclo[3.2.1]octane derivatives to their biological targets. These studies help in rationalizing structure-activity relationships and guiding the design of new, more potent ligands.

Modeling studies of analogues of the HIV-1 inhibitor maraviroc (B1676071), where the original tropane (B1204802) moiety was replaced by a 3,8-diazabicyclo[3.2.1]octane system, revealed that these derivatives are highly flexible molecules with multiple degrees of conformational freedom. rsc.org This flexibility, confirmed by high-field NMR experiments, is a key factor in their biological activity. rsc.org Computational analysis was able to rationalize the observed biological data by correlating the inhibitory activity with the bridge length of the bicyclic system and the rotational barrier around specific dihedral angles. rsc.org

In other research, the this compound framework was used to create a conformationally restricted inhibitor of farnesyltransferase, which helped in elucidating the enzyme-bound conformation of the ligand. nih.gov

Detailed structural and conformational studies on derivatives of 3,8-diazabicyclo[3.2.1]octane have provided key insights by comparing their structures to known opioid receptor agonists like morphine. clockss.org Through X-ray analysis and theoretical calculations, the distances between important pharmacophoric groups—critical for ligand-receptor interactions—were determined. The analysis showed that these distances in the diazabicyclo[3.2.1]octane derivatives differ significantly from those in morphine, suggesting a different binding mode. clockss.org For instance, the distances d1 (between the nitrogen atom and the aromatic ring centroid) and d3 (between the oxygen atom and the aromatic ring centroid) appear to be interchanged relative to morphine. clockss.org

Table 1: Comparison of Pharmacophoric Distances (in Ångströms) This table displays the calculated distances between key pharmacophoric groups for Morphine and various 3,8-Diazabicyclo[3.2.1]octane derivatives based on X-Ray and theoretical data.

CompoundMethodd1 (N to Ar)d2 (N to O)d3 (O to Ar)
Morphine -6.447.124.37
Derivative 1b X-Ray4.378.866.22
Derivative 1b Theoretical (chair)4.588.796.06
Derivative 1c X-Ray4.568.796.09
Derivative 1c Theoretical (chair)4.538.796.06
Derivative 1d X-Ray4.458.876.15
Derivative 1d Theoretical (chair)4.368.655.99
Data sourced from structural and conformational studies. clockss.org

Molecular Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a powerful computational technique used to visualize the electron density distribution of a molecule and predict its reactivity. clockss.orgdtic.mil The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the molecule's nuclei and electrons, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dtic.mil

MEP analysis of 3,8-diazabicyclo[3.2.1]octane derivatives has revealed significant electronic differences compared to structurally related compounds like morphine. clockss.org While morphine exhibits two distinct zones of electrostatic potential—a negative potential around the phenolic oxygen and a positive potential around the aminic portion—the diazabicyclo[3.2.1]octane derivatives present a more complex electronic landscape. clockss.org These compounds feature an additional zone of negative electrostatic potential around the carbamidic group, which is comparable in potential to the aromatic zone. clockss.org This third electronegative region suggests a more intricate pattern of interaction with a receptor, potentially allowing for an interchange between the two negative zones in receptor binding. clockss.org

Table 2: Molecular Electrostatic Potential (MEP) Features This table summarizes the key regions of electrostatic potential identified in 3,8-Diazabicyclo[3.2.1]octane derivatives compared to Morphine.

Compound TypeRegion 1 (Negative Potential)Region 2 (Negative Potential)Region 3 (Positive Potential)Implication
Morphine Aromatic/Phenolic PortionN/AAminic PortionTwo distinct interaction zones. clockss.org
3,8-Diazabicyclo[3.2.1]octane Derivatives Aromatic PortionCarbamidic GroupAminic PortionMore complex pattern with an additional negative zone. clockss.org
Information derived from MEP Connolly surface analysis. clockss.org

Advanced Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time, providing a detailed picture of their conformational dynamics. mun.ca

The dynamic behavior of the 3,8-diazabicyclo[3.2.1]octane scaffold has been investigated through both experimental and theoretical means. A study on a bis-N-triflyl substituted derivative of 3,8-diazabicyclo[3.2.1]octane revealed restricted rotation about the nitrogen-sulfur (N-S) partial double bonds. researchgate.net This restricted rotation was significant enough to be "frozen" at low temperatures, allowing for the direct observation and characterization of distinct rotamers. researchgate.net Using NMR spectroscopy and supported by DFT and MP2 calculations, researchers experimentally proved the existence of all four possible rotamers arising from the orientation around the two N-S bonds. researchgate.net The Gibbs free energy of activation (ΔG≠) for the interconversion between these rotamers was determined to be 11.6 kcal mol⁻¹. researchgate.net

This dynamic behavior is not limited to substituted derivatives. Modeling studies on maraviroc analogues incorporating the 3,8-diazabicyclo[3.2.1]octane core also highlighted the molecule's flexibility, which was subsequently confirmed by specific NOESY contacts in NMR experiments, validating the computationally predicted conformers present in solution. rsc.org

Table 3: Rotational Isomers in a Substituted 3,8-Diazabicyclo[3.2.1]octane This table lists the distinct rotamers identified due to restricted rotation around the N-S bonds in a bis-N-triflyl substituted derivative.

Rotamer DesignationDescription of N-S Bond OrientationsMethod of Confirmation
3-in,8-in Both triflyl groups oriented "in"NMR, DFT, MP2 Calculations researchgate.net
3-in,8-out One triflyl group "in", one "out"NMR, DFT, MP2 Calculations researchgate.net
3-out,8-in One triflyl group "out", one "in"NMR, DFT, MP2 Calculations researchgate.net
3-out,8-out Both triflyl groups oriented "out"NMR, DFT, MP2 Calculations researchgate.net
The energy barrier (ΔG≠) for interconversion is 11.6 kcal mol⁻¹. researchgate.net

Applications of 3,8 Diazabicyclo 3.2.1 Octan 2 One in Advanced Organic Synthesis and Scaffold Design

Role as a Versatile Synthetic Building Block and Molecular Scaffold

The unique three-dimensional architecture of 3,8-diazabicyclo[3.2.1]octan-2-one makes it an attractive scaffold for the design and synthesis of novel organic molecules. Its inherent rigidity and defined spatial arrangement of nitrogen atoms allow for the precise positioning of functional groups, a critical aspect in the development of biologically active compounds.

Design and Synthesis of Conformationally Constrained Peptidomimetics

The development of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of pharmaceutical research. A key challenge in this field is to overcome the inherent flexibility of natural peptides, which often leads to poor bioavailability and metabolic instability. The this compound framework provides a robust solution to this problem by serving as a rigid scaffold to create conformationally restricted peptide mimics. nih.gov

The synthesis of these bicyclic peptidomimetics often involves a transannular enolate alkylation of piperazinone derivatives, which offers a flexible route to highly constrained bicyclic synthons. nih.gov This methodology allows for substitution at the Cα position, enabling the introduction of various side chains to mimic different amino acids. nih.gov By incorporating this rigid bicyclic lactam, researchers can lock the peptide backbone into a specific conformation, thereby enhancing its binding affinity and selectivity for biological targets. These constrained peptidomimetics have been successfully employed in the development of enzyme inhibitors, such as farnesyltransferase inhibitors, where the rigid scaffold helps in elucidating the enzyme-bound conformation. nih.gov The synthesis is often compatible with solid-phase peptide synthesis, allowing for the creation of diverse libraries of these constrained mimetics. conicet.gov.ar

Table 1: Key Synthetic Strategies for this compound based Peptidomimetics

Synthetic Strategy Key Features Application Example References
Transannular Enolate AlkylationFlexible route to highly constrained bicyclic synthons; allows for Cα substitution.Synthesis of a conformationally restricted farnesyltransferase inhibitor. nih.gov
Tandem N-acylium Ion CyclizationCompatible with solid-phase peptide synthesis; creates fused heterocyclic systems.Development of conformationally constrained peptidomimetics. conicet.gov.ar

Scaffolds for the Construction of Complex Heterocyclic Ring Systems

The 3,8-diazabicyclo[3.2.1]octane core is not only a building block for peptidomimetics but also a versatile scaffold for the construction of more elaborate heterocyclic ring systems. nih.gov Its inherent structure can be elaborated upon through various chemical transformations to generate polycyclic architectures with diverse biological activities. For instance, 1,3-dipolar cycloaddition reactions involving 3-oxidopyraziniums have been shown to yield 3,8-diazabicyclo[3.2.1]octanes, which can then be rearranged to form other bicyclic systems like 2,5-diazabicyclo[2.2.2]octanes. acs.org

This scaffold has been utilized in the synthesis of a variety of fused heterocyclic compounds. The strategic placement of functional groups on the bicyclic core allows for subsequent ring-forming reactions, leading to the creation of novel molecular frameworks. This approach is particularly valuable in drug discovery, where the exploration of new chemical space is essential for identifying novel therapeutic agents. The rigid nature of the starting scaffold ensures that the resulting complex heterocycles have well-defined three-dimensional shapes, a desirable feature for potent and selective biological activity.

Development of Bicyclic Systems with Hidden Amino Acid Motifs

A particularly innovative application of the 3,8-diazabicyclo[3.2.1]octane framework is in the creation of bicyclic systems that contain "hidden" amino acid motifs. nih.gov In this concept, the bicyclic structure serves as a constrained surrogate for a dipeptide unit within a larger molecule. The synthesis of such systems often relies on strategic bond formations that embed the core amino acid structure within the bicyclic framework. This approach offers a unique way to introduce conformational constraints while maintaining the essential pharmacophoric elements of the parent peptide. The resulting molecules can exhibit improved pharmacological properties compared to their more flexible acyclic counterparts.

Precursor in the Total Synthesis and Analog Development of Complex Natural Products

The structural motif of 3,8-diazabicyclo[3.2.1]octane is found at the core of several complex and biologically active natural products. Consequently, the synthesis of this bicyclic lactam and its derivatives is a critical step in the total synthesis of these important molecules.

Core Structure of Antibiotic Quinocarcin (B1679961)

The potent antitumor antibiotic quinocarcin features a tetracyclic core that includes the 3,8-diazabicyclo[3.2.1]octane ring system. nih.goveurekaselect.com The total synthesis of quinocarcin and its analogs has been a significant focus of synthetic organic chemistry, with numerous strategies developed to construct this challenging architecture. bohrium.comresearchgate.net A key step in many of these syntheses is the stereocontrolled formation of the diazabicyclic core. bohrium.com

One common strategy involves a 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile to construct the 3,8-diazabicyclo[3.2.1]octane ring. bohrium.com Other approaches have utilized intramolecular [3 + 2] cycloadditions of cyclopropane (B1198618) 1,1-diesters with imines to forge the bicyclic skeleton. acs.org The development of efficient and stereoselective methods for synthesizing the 3,8-diazabicyclo[3.2.1]octane moiety has been instrumental in enabling the total synthesis of quinocarcin and facilitating the preparation of analogs for structure-activity relationship studies. eurekaselect.com

Table 2: Selected Natural Products Containing the 3,8-Diazabicyclo[3.2.1]octane Core

Natural Product Biological Activity Key Synthetic Strategy for Bicyclic Core References
QuinocarcinAntitumor Antibiotic1,3-Dipolar Cycloaddition, Intramolecular [3+2] Cycloaddition nih.goveurekaselect.combohrium.comacs.org
LemonomycinAntitumor AntibioticIntramolecular Hosomi–Sakurai type reaction, Asymmetric Dipolar Cycloaddition nih.govlookchem.com

Intermediate in Lemonomycin Aglycon Synthesis

Lemonomycin is another important tetrahydroisoquinoline antitumor antibiotic that contains the 3,8-diazabicyclo[3.2.1]octane framework as a key structural element. nih.goveurekaselect.com The total synthesis of lemonomycin, and specifically its aglycon (the non-sugar portion), relies heavily on the efficient construction of this bicyclic system. lookchem.com

Utilization in Combinatorial Chemistry and Library Synthesis

The rigid, three-dimensional structure of the this compound scaffold makes it an attractive framework for the generation of compound libraries in drug discovery. Its defined stereochemistry and the possibility of functionalization at multiple points allow for the systematic exploration of chemical space. The European Lead Factory, a public-private partnership aimed at providing high-throughput screening opportunities, has included 3,8-diazabicyclo[3.2.1]octane scaffolds in its library synthesis efforts to enhance structural diversity. edelris.com The goal of such initiatives is to produce libraries of compounds with varied three-dimensional shapes, which can lead to novel interactions with biological targets. edelris.com

A key strategy for the use of this scaffold in combinatorial chemistry is the development of orthogonally protected building blocks. An eight-step synthesis of an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid from pyroglutamic acid has been developed. sci-hub.st This building block is designed for versatility in combinatorial synthesis, allowing for the selective modification of different positions on the scaffold. sci-hub.st The presence of multiple functional groups that can be addressed independently enables the creation of a wide array of derivatives from a single core structure. sci-hub.st This approach is fundamental to combinatorial chemistry, where the rapid generation of a large number of related compounds is essential for screening and lead identification.

The synthesis of such building blocks often involves strategic protection and deprotection steps. For instance, the use of a Boc protecting group at the N3 position allows for selective functionalization at the N8 position. evitachem.com Subsequent removal of the Boc group then permits further modification at N3, leading to a diverse range of final products. evitachem.com This systematic approach to derivatization is a cornerstone of library synthesis.

Chiral Building Block in Asymmetric Synthetic Strategies

The inherent chirality of the this compound core makes it a valuable chiral building block in asymmetric synthesis. The development of enantioselective methods to construct this bicyclic system is crucial for accessing optically pure compounds, which is often a requirement for therapeutic applications. One approach to achieving this involves the intramolecular 1,3-dipolar cycloaddition of photochemically generated azomethine ylides. acs.org This method has been explored for the asymmetric synthesis of the 3,8-diazabicyclo[3.2.1]octane moiety, a key component of the natural product quinocarcin. acs.org

Another strategy focuses on the enantioselective construction of the related 8-azabicyclo[3.2.1]octane scaffold, which serves as the core of tropane (B1204802) alkaloids. rsc.org While many approaches rely on building the stereochemistry into an acyclic precursor, there are also methods that achieve stereochemical control during the formation of the bicyclic system itself or through the desymmetrization of an achiral precursor. rsc.org These strategies are vital for producing enantiomerically pure compounds with specific biological activities.

Design and Synthesis of Functionalized Diazabicyclic Nitroxides

The 3,8-diazabicyclo[3.2.1]octane framework has also been employed in the design and synthesis of stable, functionalized nitroxides. These paramagnetic species have applications as spin labels, probes, and in materials science. A notable example is the synthesis of derivatives of 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. nih.gov

The synthetic route involves the condensation of acetylacetone (B45752) with 2-hydroxyaminooximes, which then undergo a base-catalyzed recyclization to form 8-hydroxy-5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes. nih.gov These intermediates, which contain a sterically hindered cyclic N-hydroxy group, can be oxidized to produce stable nitroxyl (B88944) radicals. nih.gov The oxidation is typically carried out using an oxidizing agent such as lead dioxide in acetone, resulting in a high yield of the desired bicyclic nitroxide. nih.gov

These synthesized nitroxides are derivatives of both 2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl (TEMPON) and 3-imidazolines, combining structural features from both classes of compounds. nih.gov The functionalization of the diazabicyclic core allows for the tuning of the electronic and steric properties of the resulting nitroxides, which can influence their stability and reactivity. The table below details some of the synthesized functionalized diazabicyclic nitroxides and their precursors.

Compound NameMolecular FormulaKey Characteristics
8-Hydroxy-1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-oneC9H14N2O2Precursor to the corresponding nitroxide. nih.gov
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylC9H13N2O2A stable bicyclic nitroxyl radical. nih.gov
8-Hydroxy-5-methyl-1,7-tetramethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-oneNot specifiedPrecursor in the synthesis of functionalized nitroxides. nih.gov
8-Hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-oneC12H18N2O2Precursor in the synthesis of functionalized nitroxides. nih.gov

This research demonstrates the utility of the 3,8-diazabicyclo[3.2.1]octane scaffold in creating novel functional molecules with specific physicochemical properties.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,8 Diazabicyclo 3.2.1 Octan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,8-diazabicyclo[3.2.1]octan-2-one, offering a comprehensive view of its proton and carbon framework.

High-field ¹H NMR spectroscopy provides detailed information about the proton environment within the this compound scaffold. The chemical shifts (δ) and coupling constants (J) are instrumental in assigning specific protons and understanding their spatial relationships. For instance, in derivatives of this bicyclic system, the protons on the carbon bridge (C6 and C7) typically appear as multiplets in the upfield region of the spectrum. nih.gov The bridgehead protons (H1 and H5) and the protons adjacent to the nitrogen atoms and the carbonyl group (H2, H4) resonate at distinct chemical shifts, which are influenced by the substituents on the nitrogen atoms. nih.govunibas.it The coupling patterns observed between adjacent protons help to delineate the spin systems within the molecule, confirming the bicyclic structure.

Table 1: Representative ¹H NMR Data for 3,8-Diazabicyclo[3.2.1]octane Derivatives

Proton Chemical Shift (δ, ppm) Range Multiplicity Coupling Constants (J, Hz)
H1, H5 4.10–4.20 m -
H2, H4 2.15–2.95 m -
H6, H7 1.70–1.95 m -

Note: Data is compiled from derivatives of this compound and may vary based on substitution and solvent. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon skeleton. The chemical shift of each carbon atom is highly dependent on its local electronic environment. The carbonyl carbon (C2) of the lactam ring is characteristically found in the downfield region of the spectrum, typically around 173 ppm. sci-hub.se The carbons adjacent to the nitrogen atoms (C1, C5, C4) and the bridge carbons (C6, C7) resonate at distinct chemical shifts, allowing for the complete elucidation of the carbon framework. sci-hub.segoogle.com For example, in 8-methyl-3,8-diazabicyclo[3.2.1]octane, the C6 and C7 carbons appear around 24.73 ppm, while the C1 and C5 carbons are observed at approximately 62.08 ppm. sci-hub.se

Table 2: Representative ¹³C NMR Data for 3,8-Diazabicyclo[3.2.1]octane Derivatives

Carbon Chemical Shift (δ, ppm) Range
C1, C5 ~62-66
C2 ~173
C4 ~52
C6, C7 ~25-27

Note: Data is compiled from derivatives of this compound and may vary based on substitution and solvent. sci-hub.se

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of this compound and its analogues, as well as for determining their stereochemistry. us.esacs.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduprinceton.edu Cross-peaks in a COSY spectrum connect protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the spin systems throughout the molecule and confirming the connectivity of the bicyclic framework. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduprinceton.edu Each cross-peak in an HMQC or HSQC spectrum links a proton to the carbon it is attached to, providing a powerful tool for assigning both the ¹H and ¹³C spectra with confidence. us.esacs.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduprinceton.edu HMBC is crucial for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the bicyclic ring. sdsu.eduprinceton.edu

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural and stereochemical assignment of this compound. us.esacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and probing the structural features of this compound through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₆H₁₀N₂O). capotchem.com The exact mass measurement is a critical piece of data for the definitive identification of the compound.

Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure of this compound. In this technique, the molecular ion is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are then analyzed to create a fragmentation pattern. This pattern provides valuable information about the connectivity of the atoms within the molecule, as specific fragmentation pathways are characteristic of the bicyclic lactam structure. This data complements the information obtained from NMR spectroscopy to provide a comprehensive structural confirmation. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides key information about the characteristic vibrational frequencies of its structural components.

Key functional groups and their expected IR absorption ranges include:

C=O (Amide Carbonyl): The carbonyl group of the lactam ring is a strong absorber and typically exhibits a sharp, intense peak. For derivatives like 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione, the imide carbonyls show absorptions around 1724 cm⁻¹ and 1673 cm⁻¹. sci-hub.se In other derivatives, such as 8-hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one, the C=O stretch is observed at 1716 cm⁻¹. mdpi.com For 1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl, this peak is at 1718 cm⁻¹. nih.gov

N-H (Amine/Amide): The N-H stretching vibrations in the diazabicyclo[3.2.1]octane core can provide information about hydrogen bonding. These are typically observed in the range of 3100-3500 cm⁻¹.

C-N (Amine/Amide): The C-N stretching vibrations are usually found in the 1000-1350 cm⁻¹ region.

C-H (Aliphatic): The stretching and bending vibrations of the C-H bonds in the bicyclic framework and any alkyl substituents are observed in the ranges of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.

Vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a more detailed understanding of the vibrational modes and how they are influenced by the molecule's conformation and intermolecular interactions. mdpi.comresearchgate.net For instance, in a study of 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), DFT calculations were used to analyze the observed IR Bohlmann bands, which are indicative of the spatial orientation of nitrogen lone pairs and adjacent C-H bonds. mdpi.com

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupDerivativeWavenumber (cm⁻¹)Reference
C=O (Imide)3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione1724, 1673 sci-hub.se
C=O (Ketone)8-hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one1716 mdpi.com
C=O (Ketone)1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl1718 nih.gov
C=N8-hydroxy-5-methyl-1,7-pentamethylene-6,8-diazabicyclo[3.2.1]oct-6-en-3-one1630 mdpi.com
C=N1,5,7-trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxyl1626 nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with chromophores, such as double bonds, aromatic rings, and carbonyl groups. ijprajournal.com

For the parent this compound, significant absorption in the UV-Vis region is not expected due to the lack of extensive conjugation. However, for derivatives containing chromophoric substituents, UV-Vis spectroscopy can provide valuable information. For example, the introduction of an aromatic ring or a conjugated system would lead to characteristic absorption bands.

In a study of nitroxide derivatives of 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls, UV-Vis spectra were recorded in ethanol. mdpi.com The 1,5,7-trimethyl derivative exhibited absorption maxima (λ_max) at 298 nm and 312 nm, which are characteristic of the electronic transitions within the nitroxide radical and the conjugated system. nih.gov

The position and intensity of the absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents, providing insights into the electronic structure of the molecule.

Table 2: UV-Vis Absorption Data for a this compound Derivative

CompoundSolventλ_max (nm)Molar Absorptivity (log ε)Reference
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylEthanol298, 3122.65, 2.65 nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Derivatives (e.g., Nitroxides)

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to study species with unpaired electrons, such as free radicals. This makes it an essential tool for characterizing paramagnetic derivatives of this compound, particularly nitroxides.

Nitroxide spin labels can be introduced into the 3,8-diazabicyclo[3.2.1]octane framework to serve as probes for studying molecular dynamics and interactions. The ESR spectrum of a nitroxide radical is sensitive to its local environment, including its rotational motion and proximity to other paramagnetic centers.

A study on stable bicyclic functionalized nitroxides, specifically derivatives of 5-methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls, utilized ESR spectroscopy to characterize these radicals. nih.gov The EPR spectra of these bicyclic nitroxides in toluene (B28343) solution showed a characteristic triplet signal due to the hyperfine coupling of the unpaired electron with the nitrogen nucleus (¹⁴N, I=1). The hyperfine coupling constant (a_N) for these radicals was found to be approximately 1.855 mT. nih.gov In some cases, a fine structure was observed due to hyperfine interactions with neighboring hydrogen atoms. nih.gov

The analysis of ESR spectra can provide detailed information on the rotational correlation time, polarity of the microenvironment, and distances between spin labels in doubly labeled macromolecules. rsc.org

Table 3: ESR Spectral Data for a Paramagnetic Derivative

CompoundSolventg_isoa_N (mT)Reference
1,5,7-Trimethyl-6,8-diazabicyclo[3.2.1]oct-6-en-3-one 8-oxylToluene2.00541.852 nih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Information

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry. For a chiral molecule like this compound, which can exist as different enantiomers and diastereomers, X-ray crystallography is invaluable for unambiguously establishing its absolute configuration. conicet.gov.ar

The crystal structure of a derivative, (1R, 4R, 5R)-4-methoxy-8-acetyl-7,7-dimethyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one, was determined by X-ray diffraction, which allowed for the assignment of its absolute configuration. srce.hrsrce.hr Similarly, the crystal structures of various derivatives of 3,8-diazabicyclo[3.2.1]octane have been determined to understand their conformation and intermolecular interactions in the solid state. clockss.orgrcsb.orgrcsb.org

The data obtained from X-ray crystallography, such as atomic coordinates and unit cell dimensions, provides a precise model of the molecule's solid-state conformation. This information is crucial for understanding structure-activity relationships and for computational modeling studies.

For example, the X-ray structure of 3-p-nitrocinnamyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane revealed that the piperazine (B1678402) ring adopts a chair conformation with the aralkenyl chain in an equatorial orientation. clockss.org This type of detailed structural information is critical for understanding its biological activity.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. For this compound and its derivatives, advanced chromatographic methods are employed to assess chemical purity and to separate enantiomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. By using an appropriate stationary phase and mobile phase, impurities can be separated from the main compound and quantified. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is a powerful method for the enantiomeric separation of chiral compounds. This technique allows for the determination of the enantiomeric excess (e.e.) of a sample.

Gas Chromatography (GC) can also be used for purity analysis, particularly for volatile derivatives. Similar to HPLC, chiral GC columns are available for the separation of enantiomers.

In the synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, column chromatography on silica (B1680970) gel was used for the purification of intermediates. sci-hub.se Furthermore, methods for the separation of enantiomers of related compounds have been developed, which can be applicable to this compound. For instance, a process for recycling the P-enantiomer of a related compound has been described, which involves crystallization to separate the diastereomeric salts. google.com

These chromatographic methods are crucial for ensuring the quality and stereochemical integrity of this compound and its derivatives for any application.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign bridgehead protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–180 ppm) to confirm bicyclic geometry .
  • IR spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹) .
  • X-ray crystallography : Resolve absolute stereochemistry and substituent orientation, critical for structure-activity relationship (SAR) studies .

How can contradictions in reported biological activities (e.g., varying IC₅₀ values) be resolved?

Advanced Research Question
Discrepancies often arise from:

  • Enantiomeric purity : Use chiral HPLC or asymmetric synthesis to isolate active enantiomers (e.g., (1R)- vs. (1S)-configured derivatives) .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for nAChRs) and buffer pH to ensure reproducibility .
  • Metabolic stability : Assess hepatic microsomal degradation to differentiate intrinsic activity vs. pharmacokinetic effects .

What strategies modify the core structure for specific therapeutic applications?

Advanced Research Question

  • HIV entry inhibition : Replace tropane moieties with 3,8-diazabicyclo cores to enhance CCR5 binding affinity .
  • Farnesyltransferase inhibition : Introduce Cα-substituted esters or amides to mimic peptide substrates .
  • CNS-targeted analogs : Add methyl or fluorobenzene sulfonyl groups to improve blood-brain barrier penetration .

What key chemical properties affect reactivity in derivatization reactions?

Basic Research Question

  • Amine basicity : The bridgehead nitrogen (pKa ~8.5) participates in acid-base reactions, influencing nucleophilicity .
  • Carbonyl electrophilicity : Reacts with Grignard reagents or hydrazines for ketone functionalization .
  • Solubility : High water solubility (due to amine groups) enables aqueous-phase reactions but may require protecting groups (e.g., Cbz) for organic solvents .

How are conformationally restricted analogues designed for enzyme inhibition?

Advanced Research Question

  • Retro-Mannich reactions : Generate strained intermediates that lock the bicyclic structure into bioactive conformations .
  • Dynamic combinatorial chemistry : Screen for thermodynamically stable conformers using enzyme-bound templates .
  • DFT calculations : Predict low-energy conformations and align them with enzyme active-site topologies .

How are computational methods applied to study target interactions?

Advanced Research Question

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with opioid receptors or HIV proteases .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity .

What impurities commonly arise during synthesis, and how are they analyzed?

Basic Research Question

  • Byproducts : Over-alkylated amines or ring-opened intermediates from harsh acidic conditions .
  • Analysis : Use LC-MS with C18 columns and ESI+ ionization to detect low-abundance impurities .
  • Purification : Employ flash chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Cost of chiral catalysts : Replace Pd-based catalysts with cheaper alternatives (e.g., CuI for cycloadditions) .
  • Exothermic reactions : Optimize cooling systems for large-scale alkylations to prevent thermal degradation .
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., <500 ppm THF) .

Retrosynthesis Analysis

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Reactant of Route 1
3,8-Diazabicyclo[3.2.1]octan-2-one
Reactant of Route 2
3,8-Diazabicyclo[3.2.1]octan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.